molecular formula C7H7BrN2O2 B582386 5-Bromo-2-ethyl-3-nitropyridine CAS No. 1211591-74-0

5-Bromo-2-ethyl-3-nitropyridine

Cat. No.: B582386
CAS No.: 1211591-74-0
M. Wt: 231.049
InChI Key: JDMZSVDTYPUKEX-UHFFFAOYSA-N
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Description

5-Bromo-2-ethyl-3-nitropyridine is a chemical compound with the molecular formula C7H8BrN3O2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .


Synthesis Analysis

The synthesis of nitropyridines, which are related to this compound, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . From 3-nitropyridine, a series of 2-substituted-5-nitro-pyridines can be synthesized .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring substituted with a bromine atom, an ethyl group, and a nitro group . The exact positions of these substituents on the pyridine ring can be determined by the numbering in the compound’s name .


Chemical Reactions Analysis

Nitropyridines, including this compound, can undergo various chemical reactions. For instance, 3-nitropyridine can be used to synthesize 5-nitropyridine-2-sulfonic acid in a two-step reaction . Additionally, 3-nitropyridine and 4-substituted-3-nitropyridines can be substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method .

Scientific Research Applications

  • Synthesis of 2-Amino-5-ethoxypyridine : Although not a direct application of 5-Bromo-2-ethyl-3-nitropyridine, the study by Hertog et al. (2010) shows the limitations in using 5-bromo-2-nitropyridine as a starting material due to side reactions. This highlights the challenges in synthetic pathways involving similar compounds (Hertog, Jouwersma, Van Der Wal, & Willebrands-Schogt, 2010).

  • Large-Scale Production : Agosti et al. (2017) discussed the large-scale synthesis of 5-Bromo-2-nitropyridine, demonstrating its industrial applicability and the safety considerations necessary for its production (Agosti, Bertolini, Bruno, Lautz, Glarner, & Deichtmann, 2017).

  • Toxicity Study : A case report by Shi et al. (2022) highlighted the toxic effects of 5-Bromo-2-nitropyridine in humans, showing its potential hazards in industrial settings (Shi, Yu, Zhao, Wen, Li, Kan, & Jian, 2022).

  • Spectroscopic Studies : Sundaraganesan et al. (2005) conducted FT-Raman and FT-IR spectroscopic studies of 5-bromo-2-nitropyridine, providing insights into its molecular structure and vibrational characteristics (Sundaraganesan, Ilakiamani, Saleem, Wojciechowski, & Michalska, 2005).

  • Pharmaceutical Research : A study by Arulaabaranam et al. (2021) explored the physicochemical parameters of 5-Bromo-3-nitropyridine-2-carbonitrile, a derivative of this compound, for potential pharmaceutical applications (Arulaabaranam, Muthu, Mani, & Geoffrey, 2021).

  • Antitumor Activity : Temple et al. (1992) reported on the antitumor activity of compounds derived from 5-nitropyridine, which is structurally related to this compound, indicating its potential in cancer research (Temple, Rener, Waud, & Noker, 1992).

  • Optical Properties : Gündüz and Kurban (2018) studied the photophysical and optical properties of 5-Bromo-2-nitropyridine, which could be relevant for applications in materials science (Gündüz & Kurban, 2018).

Safety and Hazards

5-Bromo-2-nitropyridine, a related compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .

Properties

IUPAC Name

5-bromo-2-ethyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-2-6-7(10(11)12)3-5(8)4-9-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMZSVDTYPUKEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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